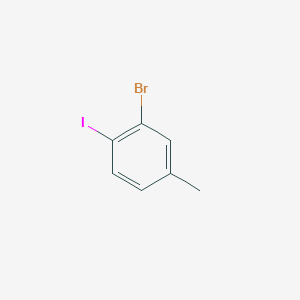
2-Bromo-1-iodo-4-methylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bromo- and iodo-substituted benzene derivatives, including compounds similar to 2-Bromo-1-iodo-4-methylbenzene, involves several key methods. One approach is through the bromination of benzene derivatives, utilizing bromine in the presence of a catalyst or under specific conditions to introduce bromo groups into the benzene ring. This process can be tailored to achieve regioselective bromination, creating various brominated intermediates essential for further chemical transformations (Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of halogen-substituted benzene derivatives, including 2-Bromo-1-iodo-4-methylbenzene, is characterized by the presence of halogen atoms (bromine and iodine) attached to the benzene ring. These halogen atoms significantly influence the compound's physical and chemical properties. X-ray diffraction studies provide insight into these compounds' crystal and molecular structures, revealing the impact of halogen substitution on the benzene ring's geometry and the intermolecular interactions that dictate the compound's solid-state structure (Hamdouni et al., 2019).
Chemical Reactions and Properties
2-Bromo-1-iodo-4-methylbenzene undergoes various chemical reactions, leveraging the reactivity of the bromo and iodo groups. These reactions include nucleophilic substitution, where the halogen atoms can be replaced by other groups, and coupling reactions catalyzed by metals like copper, which form new carbon-carbon or carbon-heteroatom bonds. Such transformations are pivotal in synthesizing complex organic molecules and polymers (Lu et al., 2007).
Physical Properties Analysis
The physical properties of 2-Bromo-1-iodo-4-methylbenzene, such as melting point, boiling point, and solubility, are influenced by the presence of bromo and iodo groups. These groups increase the compound's molecular weight and size, affecting its volatility and interactions with solvents. Vapor pressure and enthalpy measurements provide quantitative data on these properties, helping predict the compound's behavior in various conditions (Verevkin et al., 2015).
Wissenschaftliche Forschungsanwendungen
The cobalt-copper-bromide catalyst system, which can be applied to compounds like 2-Bromo-1-iodo-4-methylbenzene, is effective in oxidizing methylbenzenes. This results in high-selectivity benzyl acetates and benzaldehydes, potentially useful in the oxidation of polymethylbenzene (Okada & Kamiya, 1981).
1-Bromo-2,4-dinitrobenzene, a related compound, has been synthesized with high yield and purity, making it useful in the production of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
1-Bromo-4-methylselenobenzene, which shares a similar structure, is a planar molecule with two C-H hydrogen bonds, forming a herring-bone pattern in its crystal packing (Sørensen & Stuhr-Hansen, 2009).
The oxidation of iodo- and bromo-substituted polymethylbenzenes, including derivatives of 2-Bromo-1-iodo-4-methylbenzene, leads to the formation of iodo- and bromobenzyl alcohols (Sandzhieva et al., 2018).
2,4-Dihalogenofluorobenzene derivatives, similar in structure to 2-Bromo-1-iodo-4-methylbenzene, show promising antibacterial and antifungal activities, highlighting potential applications in pharmaceuticals and cosmetics (Katırcıoğlu et al., 2007).
The CuI-catalyzed domino process involving 1-bromo-2-iodobenzenes and beta-keto esters, similar to 2-Bromo-1-iodo-4-methylbenzene, leads to 2,3-disubstituted benzofurans. This method offers potential for diverse benzofuran structures (Lu et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAKKSAFIZVHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347849 | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodo-4-methylbenzene | |
CAS RN |
71838-16-9 | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



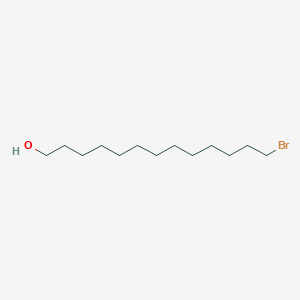
![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
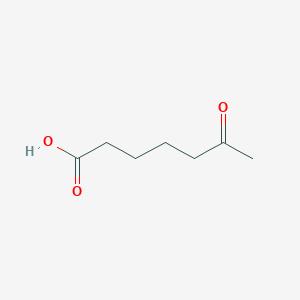
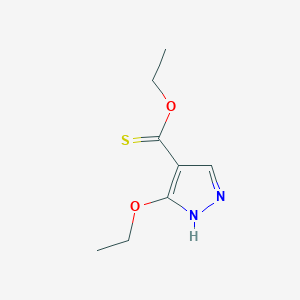





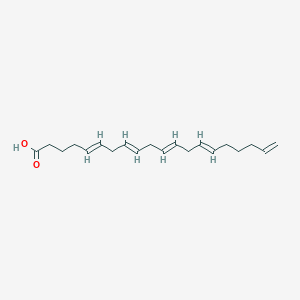
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)